molecular formula C25H25ClFN5O4 B12402189 Egfr/her2-IN-9

Egfr/her2-IN-9

Número de catálogo: B12402189
Peso molecular: 513.9 g/mol
Clave InChI: REGOTSLWVKSZRG-GYQWKJCYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Egfr/her2-IN-9 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Aberrant signaling through these receptors is implicated in various cancers, particularly breast cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/her2-IN-9 involves multiple steps, including the formation of heterocyclic cores. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. Common reagents used in these reactions include various bromides and carbonates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Egfr/her2-IN-9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Egfr/her2-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study dual inhibition mechanisms.

    Biology: Employed in research to understand cell signaling pathways involving EGFR and HER2.

    Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress EGFR and HER2.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools .

Mecanismo De Acción

Egfr/her2-IN-9 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and HER2. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the receptors, blocking their activity and leading to reduced tumor growth .

Comparación Con Compuestos Similares

Egfr/her2-IN-9 is unique in its ability to simultaneously inhibit both EGFR and HER2, making it more effective in certain cancer treatments compared to compounds that target only one receptor. Similar compounds include:

This compound stands out due to its dual-targeting capability, which can lead to more comprehensive inhibition of cancer cell growth and survival pathways.

Actividad Biológica

Egfr/her2-IN-9 is a compound designed to inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are critical targets in cancer therapy, particularly in breast and colorectal cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in cancer treatment.

This compound functions as a dual inhibitor, targeting both EGFR and HER2 pathways. The interaction between these receptors is pivotal in tumorigenesis, as they often form heterodimers that enhance oncogenic signaling. HER2 does not bind a ligand directly but is activated through dimerization with other receptors like EGFR, leading to downstream signaling that promotes cell proliferation and survival .

Key Mechanisms:

  • Dimerization : HER2's ability to form heterodimers with EGFR significantly enhances its signaling potency, contributing to aggressive tumor behavior .
  • Signal Transduction : Activation of the PI3K/AKT and MAPK pathways through HER2 and EGFR dimerization leads to increased cell survival and proliferation .
  • Resistance Mechanisms : Overexpression of HER2 can lead to resistance against anti-EGFR therapies, highlighting the need for dual inhibition strategies like this compound .

Efficacy in Preclinical Studies

Recent studies have demonstrated the efficacy of this compound in various cancer models. The compound was tested in vitro on different cell lines expressing varying levels of EGFR and HER2.

Table 1: Efficacy of this compound in Different Cancer Cell Lines

Cell LineEGFR ExpressionHER2 ExpressionResponse to this compound
SK-BR-3HighHighSignificant inhibition
MDA-MB-231ModerateHighModerate inhibition
HCT116HighLowMinimal inhibition
A431HighLowSignificant inhibition

Data indicates that cell lines with high expression of both receptors show the most significant response to this compound.

Clinical Implications

The dual inhibition mechanism of this compound suggests potential benefits in treating cancers characterized by overexpression of both EGFR and HER2. For instance, studies indicate that patients with HER2-positive metastatic colorectal cancer (mCRC) have poorer outcomes when treated with anti-EGFR therapies alone, emphasizing the need for combined targeting strategies .

Case Study: mCRC Patients

A systematic review analyzed the outcomes of HER2-positive mCRC patients receiving anti-EGFR treatments. Results showed a 2.84-fold higher risk of disease progression compared to HER2-negative counterparts . This underscores the importance of incorporating dual inhibitors like this compound into treatment regimens for improved patient outcomes.

Propiedades

Fórmula molecular

C25H25ClFN5O4

Peso molecular

513.9 g/mol

Nombre IUPAC

(E)-4-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]but-2-enamide

InChI

InChI=1S/C25H25ClFN5O4/c1-34-21-11-19-16(25(29-14-28-19)30-15-4-5-18(27)17(26)9-15)10-20(21)31-24(33)3-2-6-32-12-22-23(13-32)36-8-7-35-22/h2-5,9-11,14,22-23H,6-8,12-13H2,1H3,(H,31,33)(H,28,29,30)/b3-2+/t22-,23+

Clave InChI

REGOTSLWVKSZRG-GYQWKJCYSA-N

SMILES isomérico

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4C[C@@H]5[C@H](C4)OCCO5

SMILES canónico

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CC5C(C4)OCCO5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.